3',4'-Dimethyl-3-(3,5-dimethylphenyl)propiophenone
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Overview
Description
“3’,4’-Dimethyl-3-(3,5-dimethylphenyl)propiophenone” is a chemical compound . It has a molecular weight of 266.39 . It is often used in the field of chemistry for various purposes .
Molecular Structure Analysis
The molecular structure of “3’,4’-Dimethyl-3-(3,5-dimethylphenyl)propiophenone” is complex . It has a molecular formula of C19H22O .
Chemical Reactions Analysis
The chemical reactions involving “3’,4’-Dimethyl-3-(3,5-dimethylphenyl)propiophenone” are not explicitly mentioned in the search results .
Physical And Chemical Properties Analysis
“3’,4’-Dimethyl-3-(3,5-dimethylphenyl)propiophenone” has a molecular weight of 266.39 . Other physical and chemical properties are not available in the search results .
Scientific Research Applications
Electroactive Poly(Arylene Sulphide) Synthesis
3,5-Dimethylthiophenol, closely related to the compound , has been utilized in the electro-oxidative polymerization to form poly(2,6-dimethylphenylene sulphide). This polymer exhibits semi-conductivity and electrochemical responses, demonstrating potential applications in electronics and material science (Yamamoto et al., 1992).
Poly(Arylene Ether Sulfone) Anion Exchange Membranes
A study synthesized poly(arylene ether sulfone)s (sPAE) with 3,5-dimethylphenyl groups for anion exchange membranes. These membranes displayed high hydroxide conductivity and alkaline stability, indicating their potential for use in fuel cell technology (Shi et al., 2017).
Oxidative Coupling Copolymerization
A derivative of 3,5-dimethylphenyl was used in the copolymerization process with 2,6-dimethylphenol. The resulting product, poly(2,6-dimethyl-1,4-phenylene oxide), has properties useful in material sciences, particularly in the creation of polymers with specific end groups (Wei et al., 1991).
Synthetic Organic Chemistry Applications
Derivatives of dimethylphenyl, similar to the compound , have been widely used in synthetic organic chemistry. For instance, they play a role in the synthesis of various organic compounds, indicating a broad spectrum of applications in pharmaceuticals and material chemistry (Asiri et al., 2011).
Electrosynthesis Applications
In a study involving electrosynthesis, a propiophenone derivative underwent reduction in dimethylformamide, highlighting the compound's role in electrochemical reactions and synthesis of specific organic compounds (Lyalin et al., 2006).
Safety And Hazards
Future Directions
properties
IUPAC Name |
1-(3,4-dimethylphenyl)-3-(3,5-dimethylphenyl)propan-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22O/c1-13-9-14(2)11-17(10-13)6-8-19(20)18-7-5-15(3)16(4)12-18/h5,7,9-12H,6,8H2,1-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TYEIEKIQBDZCEZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)CCC2=CC(=CC(=C2)C)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20644900 |
Source
|
Record name | 1-(3,4-Dimethylphenyl)-3-(3,5-dimethylphenyl)propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20644900 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3',4'-Dimethyl-3-(3,5-dimethylphenyl)propiophenone | |
CAS RN |
898780-70-6 |
Source
|
Record name | 1-Propanone, 1-(3,4-dimethylphenyl)-3-(3,5-dimethylphenyl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=898780-70-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(3,4-Dimethylphenyl)-3-(3,5-dimethylphenyl)propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20644900 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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